((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone is a chemical compound that features a piperazine ring substituted with two methyl groups and a furan ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone typically involves the reaction of 2,5-dimethylpiperazine with furan-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine: A simpler analog without the furan ring.
Furan-2-carboxylic acid: A precursor used in the synthesis of the compound.
N-Methylpiperazine: A related compound with a single methyl group on the piperazine ring.
Uniqueness
((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone is unique due to the combination of the piperazine and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
[(2R,5S)-2,5-dimethylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-13(9(2)6-12-8)11(14)10-4-3-5-15-10/h3-5,8-9,12H,6-7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
RYVSAYCLHBLJEU-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)C2=CC=CO2)C |
Canonical SMILES |
CC1CNC(CN1C(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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